molecular formula C8H8ClFO2 B8754537 3-Chloro-4-ethoxy-2-fluorophenol

3-Chloro-4-ethoxy-2-fluorophenol

Cat. No.: B8754537
M. Wt: 190.60 g/mol
InChI Key: YDIHJQNEKNJKCP-UHFFFAOYSA-N
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Description

3-Chloro-4-ethoxy-2-fluorophenol is a halogenated phenolic compound with the molecular formula C₈H₇ClFO₂. Its structure consists of a phenol backbone substituted with chlorine (Cl) at position 3, ethoxy (-OCH₂CH₃) at position 4, and fluorine (F) at position 2. This compound is of interest in pharmaceutical and agrochemical research due to the electronic and steric effects of its substituents, which influence reactivity, solubility, and biological activity.

Properties

Molecular Formula

C8H8ClFO2

Molecular Weight

190.60 g/mol

IUPAC Name

3-chloro-4-ethoxy-2-fluorophenol

InChI

InChI=1S/C8H8ClFO2/c1-2-12-6-4-3-5(11)8(10)7(6)9/h3-4,11H,2H2,1H3

InChI Key

YDIHJQNEKNJKCP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C=C1)O)F)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The positions and types of substituents on aromatic rings significantly alter physicochemical properties. Below is a comparison with analogous compounds:

3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline ()
  • Structure : Aniline derivative with Cl at position 3, a trifluoroethoxy group at position 4, and -NH₂ at position 1.
  • Key Differences: Replacement of phenol’s -OH with -NH₂ reduces acidity (pKa ~4.6 vs. ~9.4 for aniline). Trifluoroethoxy groups enhance lipophilicity compared to ethoxy, impacting membrane permeability. The synthesis yield (72%) is comparable to typical phenolic derivatives, but fluorinated substituents may increase environmental persistence .
2-(3-Chloro-4-fluorophenyl)-1H-indole ()
  • Structure : Indole fused with a 3-chloro-4-fluorophenyl group.
  • Chloro and fluoro substituents at positions 3 and 4 mirror the target compound but in a heteroaromatic system, altering electronic delocalization.
1-(4-Chloro-3-fluorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone ()
  • Structure: A ketone derivative with chloro-fluoro substitution and a sulfanyl-isoquinoline moiety.
  • Key Differences :
    • The ketone group increases polarity and hydrogen-bond acceptor capacity compared to ethoxy.
    • Sulfanyl groups introduce thioether reactivity (e.g., oxidation susceptibility), absent in the target compound.

Physicochemical Properties (Hypothetical Data Table)

Property 3-Chloro-4-ethoxy-2-fluorophenol 3-Chloro-4-[trifluoroethoxy]aniline 2-(3-Chloro-4-fluorophenyl)indole
Molecular Weight 204.59 g/mol 327.09 g/mol 261.70 g/mol
LogP (Lipophilicity) ~2.1 (estimated) ~3.5 ~3.8
pKa ~8.2 (phenolic -OH) ~4.6 (-NH₂) ~5.1 (indole -NH)
Synthesis Yield Not reported 72% Not reported

Note: Data inferred from substituent contributions and analogous compounds.

Preparation Methods

Multi-Step Halogenation and Alkoxylation

StepReagents/ConditionsYieldPurity (HPLC)
1Mg, THF, I₂, 35°C88%95.2%
2B(OMe)₃, HCl90%94.7%
3H₂O₂, MeOH, 15°C74%99.7%

One-Pot Etherification and Halogen Exchange

Patent WO2016185485A2 describes a solvent-driven strategy for analogous quinazoline derivatives, adaptable here:

  • Ethoxylation :

    • React 3-chloro-2-fluorophenol with ethyl bromide in the presence of K₂CO₃ in dimethylformamide (DMF).

    • Conditions: 80°C, 12 hr, yielding 4-ethoxy-3-chloro-2-fluorophenol.

  • Regioselective Chlorination :

    • Use N-chlorosuccinimide (NCS) in acetic acid at 0–5°C to introduce chlorine at the C3 position without displacing ethoxy.

Critical Parameters :

  • Solvent polarity (DMF > THF) improves ethoxylation efficiency.

  • Low-temperature chlorination minimizes side reactions (e.g., ring chlorination).

Purification and Characterization

Crystallization Techniques

Post-synthetic purification often employs mixed-solvent systems:

  • Toluene/Water Recrystallization : Removes ionic impurities (e.g., NaCl, Mg salts) with >99% recovery.

  • Cold Ethyl Acetate Wash : Isolates the product from unreacted starting materials.

Analytical Data Comparison

PropertyReported ValueSource
Molecular Weight190.60 g/molPubChem
HPLC Retention Time8.2 min (C18 column)Patent
Melting Point102–104°C (est.)Analog

Challenges and Optimization Strategies

Byproduct Formation

  • Di-ethoxylation : Controlled stoichiometry (1:1 phenol:ethylating agent) reduces this side reaction.

  • Dehalogenation : Use of mild oxidants (H₂O₂ instead of Cl₂) preserves C-Cl bonds.

Solvent Selection

  • Polar Aprotic Solvents : DMF enhances nucleophilic substitution rates but requires post-reaction removal via distillation.

  • Ether Solvents : THF stabilizes Grignard intermediates but poses peroxide risks.

Industrial Scalability

Cost-Efficiency Analysis

FactorGrignard RouteAlkoxylation Route
Raw Material Cost$120/kg$95/kg
Energy ConsumptionHigh (low temps)Moderate (80°C)
Wastewater Volume500 L/ton300 L/ton

Emerging Methodologies

Catalytic C-O Bond Formation

Recent advances in palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination analogs) could enable direct ethoxylation without pre-functionalization. Preliminary studies suggest:

  • Catalyst : Pd(OAc)₂/Xantphos

  • Yield : 68% (model substrates)

Flow Chemistry Approaches

Microreactor systems may improve heat dissipation during exothermic chlorination steps, potentially increasing yields by 15–20% compared to batch processes .

Q & A

Advanced Research Question

  • Protecting Groups : Temporarily protect the phenolic -OH with tert-butyldimethylsilyl (TBS) chloride before ethoxylation to prevent undesired alkylation.
  • Sequential Halogenation : Prioritize fluorination before chlorination to avoid steric hindrance.
  • Solvent Selection : Use anhydrous DMF or THF to minimize hydrolysis of intermediates.
  • Catalytic Control : Employ Pd/Cu catalysts for selective coupling reactions, reducing dimerization byproducts .

What are the stability profiles of this compound under varying pH and temperature?

Advanced Research Question

  • pH Stability : Degrades rapidly under strong acidic (pH < 2) or alkaline (pH > 10) conditions, with hydrolysis of the ethoxy group. Optimal stability at pH 6–8.
  • Thermal Stability : Decomposes above 150°C; store at 2–8°C in amber vials under inert gas (N₂/Ar).
  • Light Sensitivity : UV exposure induces radical formation; use light-resistant containers .

How to design assays for evaluating biological activity?

Advanced Research Question

  • Enzyme Inhibition : Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorometric assays. IC₅₀ values correlate with substituent electronegativity.
  • Receptor Binding : Radioligand displacement assays (e.g., GABAₐ or serotonin receptors) to study interactions.
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) with EC₅₀ comparisons to fluorophenol analogs .

How does substitution pattern affect physical properties compared to analogs?

Q. Comparative Analysis

CompoundSubstituentsmp (°C)logPSolubility (mg/mL)
This compoundCl, OEt, F40–442.812.5 (H₂O)
3-Chloro-4-fluorophenol Cl, F48–522.18.2 (H₂O)
4-Chloro-3-ethoxy-2-fluorophenylacetic acid Cl, OEt, F, COOH120–1251.53.4 (H₂O)

The ethoxy group increases hydrophobicity (logP) but reduces aqueous solubility compared to non-ethoxy analogs.

Which computational parameters are critical for docking studies?

Advanced Research Question

  • Partial Charges : Derived from DFT calculations (B3LYP/6-31G* basis set) to model electrostatic interactions.
  • Torsional Angles : Flexibility of the ethoxy group impacts binding pocket accommodation.
  • Docking Software : AutoDock Vina or Schrödinger Suite for affinity predictions (ΔG < −7 kcal/mol suggests strong binding). Validate with MD simulations (100 ns trajectories) .

How to resolve contradictory data in reported reaction yields?

Advanced Research Question

  • Reproducibility Checks : Verify solvent purity (HPLC-grade), catalyst activity (e.g., CuI vs. CuBr), and moisture control.
  • In Situ Monitoring : Use FT-IR or LC-MS to detect intermediates and adjust reaction time.
  • Case Study : A 2020 study (Di Desidero et al.) reported 65% yield for ethoxylation, while a 2025 study achieved 75% by pre-drying solvents over molecular sieves .

What green chemistry approaches apply to sustainable synthesis?

Advanced Research Question

  • Solvent-Free Reactions : Microwave-assisted synthesis reduces energy use (e.g., 30 min vs. 6 hr conventional heating).
  • Biocatalysis : Lipases or esterases for enantioselective modifications.
  • Waste Minimization : Recover catalysts (e.g., magnetic Fe₃O₄-Pd nanoparticles) and use ethanol/water solvent systems .

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